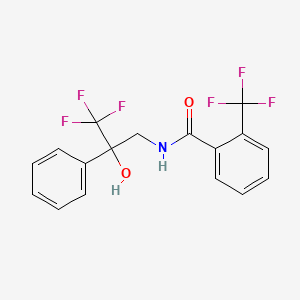

2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

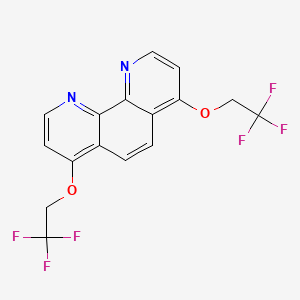

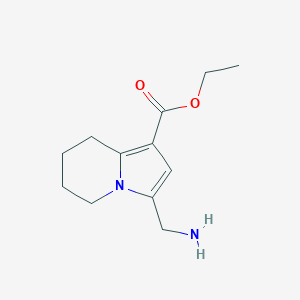

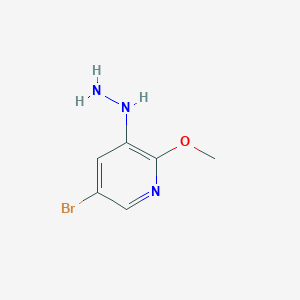

The compound “2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains an acetamidophenyl group, a sulfonyl group, an indole group, and a diethylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetamidophenyl group would contribute an aromatic ring to the structure, the sulfonyl group would introduce a sulfur atom bonded to two oxygen atoms, the indole group would add another aromatic ring fused with a pyrrole ring, and the diethylacetamide group would add a carbonyl group flanked by two ethyl groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings in the acetamidophenyl and indole groups could undergo electrophilic aromatic substitution reactions. The sulfonyl group could participate in substitution reactions, and the carbonyl group in the diethylacetamide group could undergo nucleophilic addition reactions .Applications De Recherche Scientifique

Antibacterial Activity

Sulfonamides have a long history as synthetic antibacterial agents. However, widespread resistance has compromised their effectiveness. Researchers have revisited sulfathiazole, a commercial sulfa drug, to overcome resistance and identify new drug candidates. In this context, the compound was synthesized by modifying sulfathiazole. Notably, the new sulfonamides demonstrated selective effectiveness against various Staphylococcus aureus strains. Introducing bulky lipophilic substituents enhanced their antibacterial activity against S. aureus. Mechanisms such as membrane potential perturbation and DNA interaction were not found to be responsible for their antibacterial effects .

Direct Synthesis of Sulfonamides

Recent research explored the catalytic application of dual-functional high-surface-area β-MnO₂ nanoparticles for direct sulfonylation. This method allows the synthesis of primary sulfonamides by reacting various aromatic and heteroaromatic thiols with aqueous ammonia. The compound you’re interested in could potentially be part of such direct synthesis processes .

Interaction with Enzymes

The interaction mechanism of 2-(4-acetamido-2-sulfanilamide) chitosan with enzymes like bromelain, ficin, and papain was studied using FTIR spectroscopy. The hydroxy, thionyl, and amino groups of the compound were found to be involved in the complexation process. This suggests potential applications in enzyme-related research .

Propriétés

IUPAC Name |

2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S/c1-4-27(5-2)24(31)15-28-14-22(20-8-6-7-9-21(20)28)34(32,33)16-23(30)26-19-12-10-18(11-13-19)25-17(3)29/h6-14H,4-5,15-16H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZNBCPFNWLZFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

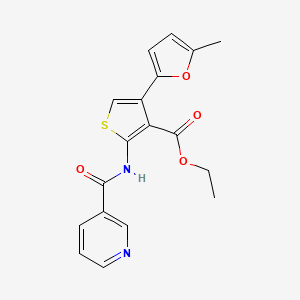

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)